Cas no 51605-29-9 (3,4-dihydro-2H-spironaphthalene-1,2'-oxirane)
3,4-dihydro-2H-spironaphthalene-1,2'-oxirane Chemical and Physical Properties
Names and Identifiers
-
- Spiro[naphthalene-1(2H),2'-oxirane], 3,4-dihydro-
- 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane
- 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
- 3,4-dihydro-2H-spiro(naphthalene-1,2'-oxirane)
- SCHEMBL11197926
- AKOS012066318
- EN300-1251096
- 51605-29-9
- 995-872-0
-
- Inchi: 1S/C11H12O/c1-2-6-10-9(4-1)5-3-7-11(10)8-12-11/h1-2,4,6H,3,5,7-8H2
- InChI Key: UYJPQDRVQBXHQR-UHFFFAOYSA-N
- SMILES: O1CC21C1C=CC=CC=1CCC2
Computed Properties
- Exact Mass: 160.088815002g/mol
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.5Ų
3,4-dihydro-2H-spironaphthalene-1,2'-oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1251096-0.05g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-0.1g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-0.25g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-0.5g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-1.0g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-2.5g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-5.0g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-10.0g |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1251096-50mg |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1251096-100mg |
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] |
51605-29-9 | 100mg |
$490.0 | 2023-10-02 |
3,4-dihydro-2H-spironaphthalene-1,2'-oxirane Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane
Recent Advances in the Study of 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane (CAS: 51605-29-9): A Comprehensive Research Brief
The compound 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane (CAS: 51605-29-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic epoxide derivative exhibits unique structural and chemical properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in modern medicinal chemistry.
One of the key areas of research has been the optimization of synthetic routes for 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient and scalable method for its synthesis using a novel catalytic system. The researchers reported a yield of over 85% with high enantioselectivity, which is crucial for its application in chiral drug development. The study also explored the compound's reactivity under various conditions, providing valuable insights for further derivatization.
In terms of biological activity, recent investigations have revealed that 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane exhibits potent anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified its mechanism of action as a selective inhibitor of the NF-κB pathway, which plays a central role in inflammation. The compound showed significant reduction in pro-inflammatory cytokines in vitro, with an IC50 value of 2.3 μM, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
Another promising application of this compound lies in its use as a building block for more complex pharmaceutical agents. Researchers have successfully incorporated the spirocyclic epoxide moiety into various drug-like molecules, enhancing their bioavailability and target specificity. A recent patent application (WO2023124567) describes its use in developing novel kinase inhibitors with improved pharmacokinetic profiles. The structural rigidity of the spironaphthalene-oxirane system appears to contribute to enhanced binding affinity and metabolic stability.
Despite these advances, challenges remain in the clinical translation of compounds based on 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane. Current research is addressing issues related to its solubility and potential toxicity profiles. A 2023 toxicology study published in Chemical Research in Toxicology reported that while the compound shows excellent safety margins in acute toxicity tests, chronic exposure studies are still underway. These findings underscore the need for further optimization before clinical trials can be initiated.
Looking forward, the unique structural features of 3,4-dihydro-2H-spironaphthalene-1,2'-oxirane continue to inspire innovative research directions. Its potential applications extend beyond small molecule therapeutics to areas such as targeted drug delivery systems and chemical biology probes. As synthetic methodologies improve and our understanding of its biological interactions deepens, this compound is poised to make significant contributions to pharmaceutical development in the coming years.
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